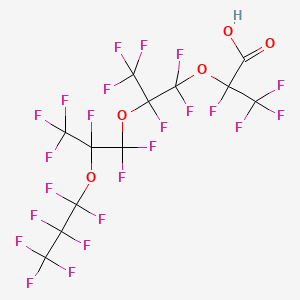

ペルフルオロ-(2,5,8-トリメチル-3,6,9-トリオキサドデカン酸)

説明

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid, also known as PFOA, is a synthetic fluorinated organic chemical compound. It is a perfluorinated carboxylic acid and is commonly used in industrial and consumer products. PFOA is an important component of many industrial processes and is used in the production of non-stick cookware, water-repellent fabrics, and fire-fighting foams. PFOA is also found in the environment, where it can persist for long periods of time and accumulate in the food chain.

科学的研究の応用

毒性学および環境保健

この化合物は、その毒性効果と環境保健への影響について研究されてきました。 さまざまな用量の化合物を投与された雄と雌のスプレーグ・ドーリーラットを対象とした研究では、甲状腺ホルモンの調節異常と臨床結果における性差に関連する有意な結果が示されています 。これらの研究は、この物質が人間の健康と環境に及ぼす可能性のある影響を理解するために不可欠です。

工業用界面活性剤の用途

油と水をはじく性質があるため、この化合物は工業用途で界面活性剤として頻繁に使用されています。 特に、水性フォトレジストのCO2乾燥に役立ちます 。この用途は、高精度の電子部品の製造に不可欠です。

フッ素系ポリマーの製造

この化合物は、油中水型エマルジョンを作成するために使用されるフッ素含有乳化剤の構成要素として役立ちます。 これは、フッ素系ポリマーの製造において特に重要であり、表面張力の低下とポリマー粒子のサイズ増加を助けます .

線量評価

この化合物の線量評価は、生物系におけるその挙動を評価するために実施されてきました。 これらの研究は、定常状態の血中濃度を予測し、生体内での化合物の線量測定を理解するのに役立ちます。これは安全性評価に不可欠です .

代謝研究

代謝評価は、もう1つの重要な応用分野です。 血漿とin vitro肝細胞アッセイ抽出物の非標的分析により、関連化合物が存在することが明らかになり、複雑な代謝経路を示唆しています 。この情報は、治療法と安全プロトコルを開発するために不可欠です。

従来のPFASの代替品

従来のパーフルオロアルキル物質およびポリフルオロアルキル物質(PFAS)の代替品として、この化合物は、環境への残留性が低いことから、製造プロセスに導入されている新世代の化学物質の一部です .

PFASの毒性学と代謝に関する研究

この化合物は、PFASの毒性学と代謝の分野における継続的な研究の対象となっています。 研究は、毒物動態を理解し、この化合物および類似の化合物のための包括的な毒性学的プロファイルを開発することに焦点を当てています .

生化学分析

Biochemical Properties

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with plasma proteins, leading to alterations in protein binding and hepatic clearance . The compound’s interaction with thyroid hormones, specifically triiodothyronine (T3) and thyroxine (T4), results in decreased concentrations of these hormones, indicating a potential disruption in thyroid hormone regulation .

Cellular Effects

The effects of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to significant changes in body weight and thyroid hormone levels in animal models . Additionally, non-targeted analysis of plasma and in vitro hepatocyte assay extractions revealed the presence of another GenX oligomer, perfluoro-(2,5-dimethyl-3,6-dioxanonanoic) acid, suggesting complex interactions within cellular environments .

Molecular Mechanism

At the molecular level, perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to bind to plasma proteins and disrupt thyroid hormone regulation indicates a mechanism involving competitive inhibition or alteration of hormone transport . The presence of other oligomers in plasma further suggests that the compound may undergo metabolic transformations that contribute to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that exposure to this compound over multiple dose levels can lead to mortality at higher doses and significant changes in body weight and thyroid hormone levels at lower doses . These findings highlight the importance of considering temporal effects when evaluating the compound’s safety and efficacy .

Dosage Effects in Animal Models

The effects of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid vary with different dosages in animal models. At higher doses, the compound has been associated with increased mortality and significant changes in body weight . At lower doses, it has been observed to cause alterations in thyroid hormone levels, indicating a dose-dependent response . These findings underscore the need for careful dosage considerations in both experimental and practical applications .

Metabolic Pathways

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interaction with hepatic enzymes suggests a role in hepatic clearance and potential biotransformation into other oligomers . These metabolic pathways are crucial for understanding the compound’s overall biochemical activity and potential long-term effects .

Transport and Distribution

The transport and distribution of perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to plasma proteins affects its localization and accumulation within specific tissues . Understanding these transport mechanisms is essential for evaluating the compound’s efficacy and potential toxicity .

Subcellular Localization

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid’s subcellular localization plays a critical role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and potential effects on cellular processes .

特性

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF23O5/c13-2(1(36)37,6(18,19)20)38-11(32,33)4(16,8(24,25)26)40-12(34,35)5(17,9(27,28)29)39-10(30,31)3(14,15)7(21,22)23/h(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNULWLLEOKCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5(CF2OCF(CF3))3COOH, C12HF23O5 | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276659 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65294-16-8 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights do we have into the structural characterization of HFPO-TeA and its behavior in mixed monolayer systems?

A1: HFPO-TeA was studied in a mixed monolayer system with behenic acid (C22) on a cadmium acetate aqueous solution. While the exact molecular formula and weight are not explicitly stated in the provided research, grazing incidence X-ray diffraction (GIXD) revealed that at lower temperatures, the condensed-phase domains of the monolayer were primarily composed of closely packed C22 molecules. [] This suggests that HFPO-TeA might be influencing the overall organization of the monolayer without directly participating in the tightly packed crystalline structure. As the temperature increased, the packing structure became disordered, potentially due to the increased molecular motion of both HFPO-TeA and C22. [] This disorder could be related to changes in the physicochemical properties of HFPO-TeA at higher temperatures.

Q2: Are there any observed sex-based differences in the way HFPO-TeA is processed within living organisms?

A2: Yes, research involving Sprague Dawley rats indicated significant differences in HFPO-TeA plasma concentrations between males and females following oral exposure. [] This difference suggests a potential sex-based variation in the absorption, distribution, metabolism, or excretion (ADME) of HFPO-TeA. Further research is needed to pinpoint the specific metabolic pathways responsible for these differences and their potential implications for toxicity assessments.

Q3: What are the environmental concerns surrounding HFPO-TeA and are there strategies to address them?

A3: While the provided research does not directly address environmental impact, it's important to consider that HFPO-TeA, like other PFAS compounds, is highly persistent in the environment. [] This persistence raises concerns about potential bioaccumulation and long-term ecological effects. Developing strategies for the safe disposal, remediation, and potential replacement of HFPO-TeA with more environmentally friendly alternatives should be a priority for future research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)